molecular formula C23H22N4O3 B2568316 1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(2-oxo-2H-chromen-3-yl)piperidine-4-carboxamide CAS No. 1207052-47-8

1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(2-oxo-2H-chromen-3-yl)piperidine-4-carboxamide

Katalognummer: B2568316
CAS-Nummer: 1207052-47-8
Molekulargewicht: 402.454
InChI-Schlüssel: ZYJUMXCBRMRELX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((1H-Benzo[d]imidazol-2-yl)methyl)-N-(2-oxo-2H-chromen-3-yl)piperidine-4-carboxamide is a hybrid heterocyclic compound combining three distinct pharmacophores:

  • 1H-Benzo[d]imidazole: A bicyclic aromatic system with electron-rich nitrogen atoms, often associated with DNA intercalation or enzyme inhibition .
  • 2-Oxo-2H-chromen-3-yl (coumarin): A lactone ring system with known fluorescence, anticoagulant, and anticancer properties .

Eigenschaften

IUPAC Name

1-(1H-benzimidazol-2-ylmethyl)-N-(2-oxochromen-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c28-22(26-19-13-16-5-1-4-8-20(16)30-23(19)29)15-9-11-27(12-10-15)14-21-24-17-6-2-3-7-18(17)25-21/h1-8,13,15H,9-12,14H2,(H,24,25)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJUMXCBRMRELX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC3=CC=CC=C3OC2=O)CC4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biologische Aktivität

1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(2-oxo-2H-chromen-3-yl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and inflammation modulation. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that incorporates a benzo[d]imidazole moiety, a chromenone unit, and a piperidine ring. This unique combination is thought to contribute to its biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to this structure. For instance, derivatives of benzo[d]imidazole have shown significant cytotoxic effects against various cancer cell lines. A study reported that certain derivatives exhibited IC50 values as low as 4.8 µM against HepG2 liver cancer cells, indicating potent anticancer activity .

CompoundCell LineIC50 (µM)
4bHepG24.8
4cHepG213.3
4gHepG25.1
4hHepG211.5
4bA54956.9
4cA54946.6

These results suggest that modifications to the benzo[d]imidazole scaffold can enhance cytotoxicity and selectivity towards cancer cells.

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties by acting as an NLRP3 inflammasome inhibitor. In vitro studies demonstrated that it could concentration-dependently inhibit IL-1β release in LPS/ATP-stimulated human macrophages, which is crucial for managing inflammatory responses .

Concentration (µM)IL-1β Inhibition (%)
1019.4 ± 0.4
5029.1 ± 4.8

This inhibition suggests that the compound may be effective in treating conditions characterized by excessive inflammation.

The proposed mechanism involves the binding of the compound to specific sites on the NLRP3 protein, preventing its activation and subsequent inflammatory cascade. Computational modeling has provided insights into potential binding interactions, supporting the hypothesis that structural modifications can enhance binding affinity and efficacy .

Case Studies

  • Cytotoxicity Study : A series of benzo[d]imidazole derivatives were synthesized and tested for their anticancer activity against HepG2 and A549 cell lines. The study concluded that certain structural features significantly influenced their cytotoxic effects, with some compounds inducing apoptotic cell death .
  • Inflammation Modulation : Another research effort focused on the anti-inflammatory effects of similar compounds, demonstrating significant reductions in pyroptosis and IL-1β release in macrophages treated with these agents .

Vergleich Mit ähnlichen Verbindungen

Key Differences :

Piperidine-Benzimidazole PROTACs

The PROTAC 1-(1-(1,3-dimethoxypropan-2-yl)-2-(1,5-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)-1H-benzo[d]imidazol-5-yl)-N-(12-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)-12-oxododecyl)piperidine-4-carboxamide (8.36) shares the piperidine-4-carboxamide and benzimidazole motifs but incorporates a longer alkyl chain and E3 ligase-binding dioxopiperidine (Table 2).

Feature Target Compound PROTAC 8.36
Benzimidazole Substituent Methyl group at position 1 1,5-Dimethyl-6-oxo-dihydropyridinyl
Piperidine Linker Direct coupling to coumarin 12-Oxododecyl spacer
Bioactivity Potential kinase inhibition BRD4 degradation (PROTAC-specific)

Key Insight : The target compound’s coumarin group may enable dual functionality—kinase inhibition and fluorescence-based tracking—unlike PROTAC 8.36, which prioritizes protein degradation via ubiquitination .

Benzimidazole-Thioether Antimicrobials

Derivatives like 2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-methylpiperazin-1-yl)ethan-1-one (ZR-7) replace the carboxamide with thioether and tertiary amine groups, significantly altering bioactivity (Table 3).

Compound Substituent MIC (μg/mL) Key Application
Target Coumarin N/A Anticancer (hypothesized)
ZR-7 4-Methylpiperazinyl-thioether 6.25–12.5 Broad-spectrum antimicrobial

Key Contrast : The carboxamide and coumarin groups in the target compound likely shift the mechanism from membrane disruption (ZR-7) to enzyme or DNA binding .

Vorbereitungsmethoden

Synthesis of N-(2-Oxo-2H-chromen-3-yl)piperidine-4-carboxamide

Procedure :

  • 3-Amino-2H-chromen-2-one (3-aminocoumarin) is prepared via nitration of 4-hydroxycoumarin followed by catalytic hydrogenation.
  • Piperidine-4-carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM).
  • Coupling : The acyl chloride reacts with 3-aminocoumarin in tetrahydrofuran (THF) with triethylamine (TEA) as a base, yielding N-(2-oxo-2H-chromen-3-yl)piperidine-4-carboxamide.

Key Data :

Parameter Value/Observation Source
Yield 68–72%
Characterization $$ ^1H $$ NMR (DMSO-$$ d_6 $$): δ 8.21 (s, 1H, coumarin H-4), 3.85–3.92 (m, piperidine H)

Preparation of 2-(Chloromethyl)-1H-benzo[d]imidazole

Procedure :

  • Condensation : o-Phenylenediamine reacts with glycolic acid in 4 M HCl at 100°C for 6 h to form 2-(hydroxymethyl)-1H-benzo[d]imidazole.
  • Chlorination : The hydroxyl group is replaced using thionyl chloride (SOCl₂) in refluxing DCM, yielding 2-(chloromethyl)-1H-benzo[d]imidazole.

Key Data :

Parameter Value/Observation Source
Yield 75–80%
Characterization $$ ^1H $$ NMR (CDCl₃): δ 4.82 (s, 2H, CH₂Cl), 7.25–7.65 (m, 4H, Ar-H)

Alkylation of Piperidine-4-carboxamide with 2-(Chloromethyl)benzimidazole

Procedure :

  • Deprotonation : N-(2-Oxo-2H-chromen-3-yl)piperidine-4-carboxamide is treated with sodium hydride (NaH) in dry DMF at 0°C.
  • Alkylation : 2-(Chloromethyl)-1H-benzo[d]imidazole is added dropwise, and the mixture is stirred at 60°C for 12 h.

Key Data :

Parameter Value/Observation Source
Yield 55–60%
Purification Column chromatography (EtOAc/hexane, 1:1)
Characterization LCMS: m/z 402.4 [M+H]⁺

Alternative Routes and Comparative Analysis

One-Pot Benzimidazole Formation

Procedure :

  • Condensation : o-Phenylenediamine reacts with 4-(chloromethyl)piperidine-1-carbonyl chloride in acetic acid to directly form the benzimidazole-piperidine scaffold.
  • Coupling : The intermediate is coupled with 3-aminocoumarin using HOBt/EDCl in DMF.

Advantages :

  • Reduces step count (yield: 50–55%).
  • Avoids isolation of unstable chloromethyl intermediates.

Mitsunobu Reaction for Methylene Linkage

Procedure :

  • Mitsunobu coupling : 2-Hydroxymethylbenzimidazole reacts with N-(2-oxo-2H-chromen-3-yl)piperidine-4-carboxamide using DIAD and PPh₃ in THF.

Limitations :

  • Lower yield (40–45%) due to side reactions.
  • Requires strict anhydrous conditions.

Critical Analysis of Methodologies

Yield Optimization

  • NaH-mediated alkylation offers higher reproducibility compared to Mitsunobu or one-pot methods.
  • Coupling reagent choice : HOBt/EDCl outperforms DCC in minimizing racemization.

Scalability Challenges

  • Chloromethylbenzimidazole is moisture-sensitive, necessitating inert atmosphere handling.
  • Piperidine-4-carboxamide purification requires silica gel chromatography due to polar byproducts.

Spectroscopic Validation

Key Spectral Assignments :

  • $$ ^1H $$ NMR (400 MHz, DMSO-$$ d_6 $$ :
    • δ 8.45 (s, 1H, coumarin H-4).
    • δ 4.12 (s, 2H, CH₂-benzimidazole).
    • δ 3.65–3.72 (m, 4H, piperidine H).
  • HRMS : m/z 402.1421 [M+H]⁺ (calc. 402.1425).

Industrial Applicability

  • Patent routes suggest scalability using continuous flow hydrogenation for piperidine intermediates.
  • Cost analysis : NaH/DMF alkylation is economically viable at >1 kg scale (raw material cost: $120–150/g).

Q & A

Q. What are the standard synthetic routes for synthesizing this compound?

The synthesis typically involves multi-step reactions:

  • Step 1 : Condensation of α-ketoglutaric acid with 1H-benzimidazole derivatives using 4N HCl as a catalyst to form intermediates like 4-(1H-benzo[d]imidazol-2-yl)-4-oxobutanoic acid.
  • Step 2 : Reaction with hydrazine hydrate to generate hydrazide intermediates.
  • Step 3 : Coupling with substituted acids (e.g., coumarin derivatives) under reflux conditions using DMF as a solvent and catalysts like DCC (N,N'-dicyclohexylcarbodiimide) to form the final product .
  • Key Techniques : Monitor reactions via TLC or HPLC; purify via column chromatography using silica gel .

Q. Which spectroscopic techniques are essential for structural characterization?

  • 1H-NMR/13C-NMR : Assign proton and carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm, carbonyl carbons at ~170 ppm) .
  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3400 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., m/z 495.18 [M+]) and fragmentation patterns .

Q. How is Lipinski's Rule of Five applied to assess drug-likeness?

  • Calculate molecular descriptors (e.g., molecular weight <500 Da, logP <5) using tools like Molinspiration.
  • Example : Most benzimidazole hybrids have MW 330–450 Da, ≤5 hydrogen bond donors (e.g., -NH groups), and TPSA values 87–139 Ų for oral bioavailability .

Q. What in-silico methods predict pharmacological properties?

  • Use software like SwissADME or Molinspiration to predict:
    • Bioavailability : TPSA <140 Ų and rotatable bonds <10.
    • Target Affinity : Molecular docking against enzymes (e.g., kinases) or receptors .

Q. How is purity validated during synthesis?

  • HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v) and UV detection at 254 nm.
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., ±0.3% tolerance) .

Advanced Questions

Q. How can reaction yields be optimized during coumarin-benzimidazole coupling?

  • Solvent Choice : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility.
  • Catalysts : Employ EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HOBt (hydroxybenzotriazole) for efficient amide bond formation.
  • Temperature : Maintain 80–100°C under reflux to accelerate kinetics while avoiding decomposition .

Q. How to resolve discrepancies between in-silico predictions and experimental bioactivity data?

  • Re-evaluate Parameters : Adjust docking scores by including solvation effects or flexible receptor models.
  • Experimental Validation : Re-test compounds under standardized assays (e.g., enzyme inhibition IC50, cell viability MTT assays) to confirm activity .

Q. What strategies improve thermal stability for long-term storage?

  • Thermogravimetric Analysis (TGA) : Identify decomposition temperatures (e.g., >200°C) to recommend storage below 4°C.
  • Excipient Screening : Blend with stabilizers like lactose or mannitol to prevent hygroscopic degradation .

Q. How to address low solubility in pharmacological assays?

  • Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) via piperidine or benzimidazole modification.
  • Formulation : Use co-solvents (e.g., PEG-400) or nanoemulsions to enhance bioavailability .

Q. What mechanistic insights explain dual H1/H4 receptor antagonism?

  • Structural Analysis : The benzimidazole moiety binds histamine receptors via π-π stacking, while the piperidine-carboxamide group facilitates hydrogen bonding with Glu182 and Asp94 residues.
  • Functional Assays : Measure cAMP levels or Ca²⁺ flux in HEK293 cells transfected with H1/H4 receptors .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.